molecular formula C22H15BrN2O3 B1222548 N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide

N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide

Cat. No. B1222548
M. Wt: 435.3 g/mol
InChI Key: LZDQKGBRYFXSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide is an isoflavonoid.

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis Techniques : The compound N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide has been synthesized and investigated for its crystal structure. It forms a centrosymmetric hydrogen-bonded dimer, which is significant in the field of crystallography and material sciences (Kranjc et al., 2012).

Chemical Transformations and Reactions

  • Aminolysis and Hydrolysis : The compound undergoes aminolysis and hydrolysis reactions, leading to various derivatives that have potential applications in organic chemistry and drug synthesis (Jones, 1981).

Structural Investigations

  • Molecular Modeling : It has been used in molecular modeling studies to understand the structural parameters and potential biological activity of its derivatives (Grdadolnik et al., 1997).

Intermolecular Interactions

  • Study of Molecular Interactions : Research has been conducted to analyze the intermolecular interactions in derivatives of this compound, which is crucial for understanding its behavior in different chemical environments (Saeed et al., 2020).

Synthesis of Novel Compounds

  • Synthesis of New Compounds : This compound has been used as a precursor for synthesizing new chemical entities, contributing to the development of novel materials and potential pharmaceuticals (Abdel‐Latif et al., 2019).

Antimicrobial and Anticancer Activity

properties

Product Name

N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-(2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C22H15BrN2O3/c1-13-18(23)9-10-20(24-13)25-21(26)16-7-4-6-14(11-16)17-12-15-5-2-3-8-19(15)28-22(17)27/h2-12H,1H3,(H,24,25,26)

InChI Key

LZDQKGBRYFXSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide
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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide
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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide
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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide
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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide
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N-(5-bromo-6-methyl-2-pyridinyl)-3-(2-oxo-1-benzopyran-3-yl)benzamide

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